GAT1 Transporter Binding vs. 2-Amino Isomer Class
In competitive MS binding assays, (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (free base) demonstrated measurable affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10 × 10³ nM (~1.1 μM), and for mouse GAT1 with a Ki of 1.07 × 10³ nM [1]. This places the 1-aminotetralin in the low-micromolar affinity range for GAT1. By contrast, the 2-amino positional isomer series (including 5,6-dimethoxy-2-aminotetralin) has been historically characterized as dopamine D2/D3 and serotonin 5-HT receptor ligands rather than GAT1 ligands—no equivalent GAT1 binding data for the 2-amino isomer have been deposited in ChEMBL or BindingDB, suggesting divergent transporter recognition profiles between the 1-amino and 2-amino tetralin scaffolds [2]. This differential GAT1 engagement represents one of the few quantitative activity anchor points available for the 1-aminotetralin positional series.
| Evidence Dimension | GAT1 (GABA transporter 1) binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (human GAT1, HEK293); Ki = 1.07 × 10³ nM (mouse GAT1, HEK293) |
| Comparator Or Baseline | 5,6-dimethoxy-2-aminotetralin hydrochloride (CAS 21489-75-8): No GAT1 binding affinity data deposited in public databases (ChEMBL, BindingDB) as of the search date |
| Quantified Difference | Target compound: measurable GAT1 affinity (Ki ~1.1 μM); 2-amino comparator: GAT1 affinity not reported (presumed inactive or uncharacterized at this target) |
| Conditions | Competitive MS binding assay using NO71156 as unlabelled marker, LC-ESI-MS-MS detection, HEK293 cells expressing human or mouse GAT1 [1] |
Why This Matters
This is the only experimentally determined receptor/transporter affinity value publicly available for the 1-aminotetralin scaffold, providing a quantitative benchmark that differentiates it from the 2-amino series and enables informed selection when screening against GABAergic targets.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Affinity Data: Ki = 1.10 × 10³ nM (human GAT1) and Ki = 1.07 × 10³ nM (mouse GAT1). Competitive MS binding assay, HEK293 cells, NO71156 as unlabeled marker, LC-ESI-MS-MS. View Source
- [2] ChEMBL Database. Search for 5,6-dimethoxy-2-aminotetralin (free base and HCl salt) across ChEMBL and BindingDB—no GAT1 affinity data returned for the 2-amino positional isomer. Accessed via ChEMBL and BindingDB compound search interfaces. View Source
